Cas no 150450-71-8 (N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-QUINAZOLINAMINE)

N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-QUINAZOLINAMINE structure
150450-71-8 structure
商品名:N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-QUINAZOLINAMINE
CAS番号:150450-71-8
MF:C16H13N3O2
メガワット:279.293323278427
MDL:MFCD08761195
CID:5455774
PubChem ID:10356247

N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-QUINAZOLINAMINE 化学的及び物理的性質

名前と識別子

    • N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-QUINAZOLINAMINE
    • MDL: MFCD08761195
    • インチ: 1S/C16H13N3O2/c1-2-4-13-12(3-1)16(19-9-18-13)17-8-11-5-6-14-15(7-11)21-10-20-14/h1-7,9H,8,10H2,(H,17,18,19)
    • InChIKey: MLVNLAHRZDXSAM-UHFFFAOYSA-N
    • ほほえんだ: C1(NCC2=CC=C3OCOC3=C2)=NC=NC2=CC=CC=C12

N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-QUINAZOLINAMINE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-22536327-0.05g
150450-71-8 95%
0.05g
$587.0 2024-06-20
Enamine
EN300-22536327-0.5g
150450-71-8 95%
0.5g
$671.0 2024-06-20
Enamine
EN300-22536327-0.1g
150450-71-8 95%
0.1g
$615.0 2024-06-20
Enamine
EN300-22536327-1g
150450-71-8 90%
1g
$699.0 2023-09-15
Enamine
EN300-22536327-0.25g
150450-71-8 95%
0.25g
$642.0 2024-06-20
Enamine
EN300-22536327-5.0g
150450-71-8 95%
5.0g
$2028.0 2024-06-20
Enamine
EN300-22536327-2.5g
150450-71-8 95%
2.5g
$1370.0 2024-06-20
Enamine
EN300-22536327-5g
150450-71-8 90%
5g
$2028.0 2023-09-15
Enamine
EN300-22536327-10g
150450-71-8 90%
10g
$3007.0 2023-09-15
Enamine
EN300-22536327-1.0g
150450-71-8 95%
1.0g
$699.0 2024-06-20

N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-QUINAZOLINAMINE 関連文献

N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-QUINAZOLINAMINEに関する追加情報

Professional Introduction to N-(1,3-BENZODIOXOL-5-YLMETHYL-4-QUINAZOLINAMINE) and CAS No. 150450-71-8

N-(1,3-BENZODIOXOL-5-YLMETHYL-4-QUINAZOLINAMINE) is a specialized organic compound characterized by its unique structural framework, which combines a benzodioxole moiety with a quinazolineamine core. This compound, identified by the CAS number 150450-71-8, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug discovery and development. The benzodioxole group, also known as dihydroxybenzo[b][1,4]oxazepine, is known for its presence in various bioactive molecules, while the quinazolineamine moiety is a common scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and other therapeutic agents.

The structural features of N-(1,3-BENZODIOXOL-5-YLMETHYL-4-QUINAZOLINAMINE) contribute to its diverse pharmacological properties. The benzodioxole ring system is often associated with anti-inflammatory, antimicrobial, and anticonvulsant activities, whereas the quinazolineamine part can enhance binding affinity to biological targets such as enzymes and receptors. This combination makes the compound a promising candidate for further investigation in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of N-(1,3-BENZODIOXOL-5-YLMETHYL-4-QUINAZOLINAMINE) with various biological targets. Studies have indicated that this compound may exhibit inhibitory effects on certain kinases, which are critical enzymes involved in cell signaling pathways. By modulating kinase activity, N-(1,3-BENZODIOXOL-5-YLMETHYL-4-QUINAZOLINAMINE) could potentially be used to treat a range of diseases, including cancer and inflammatory disorders. These findings align with the broader trend in drug discovery towards targeting protein-protein interactions and post-translational modifications.

In vitro studies have demonstrated the compound's ability to interact with specific proteins, suggesting its potential as an inhibitor or modulator of these targets. For instance, research has shown that N-(1,3-BENZODIOXOL-5-YLMETHYL-4-QUINAZOLINAMINE) may interfere with the activity of certain tyrosine kinases, which are overexpressed in many cancer cells. This interference could lead to the disruption of tumor growth and progression, making the compound a valuable asset in oncology research. Additionally, preliminary data suggest that it may have anti-inflammatory properties by inhibiting key inflammatory pathways.

The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL-4-QUINAZOLINAMINE) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The benzodioxole ring is typically synthesized through cyclization reactions involving appropriately substituted phenols and aldehydes. Subsequent functionalization steps introduce the quinazolineamine moiety through condensation reactions with appropriate amine derivatives. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity.

The pharmacokinetic properties of N-(1,3-BENZODIOXOL-5-YLMETHYL-4-QUINAZOLINAMINE) are also under investigation to assess its suitability for clinical applications. Factors such as solubility, stability, bioavailability, and metabolic pathways are critical considerations in drug development. Preliminary pharmacokinetic studies suggest that the compound exhibits moderate solubility in water and organic solvents, which could facilitate formulation into various dosage forms. Additionally, its stability under different storage conditions has been evaluated to ensure long-term viability.

The potential therapeutic applications of N-(1,3-BENZODIOXOL-5-YLMETHYL-4-QUINAZOLINAMINE) extend beyond oncology and inflammation management. Research is ongoing to explore its efficacy in treating neurological disorders and infectious diseases. The benzodioxole group's ability to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, its antimicrobial properties may make it useful in developing new antibiotics or antiviral agents against resistant strains.

The future direction of research on N-(1,3-BENZODIOXOL-5-YLMETHYL-4-QUINAZOLINAMINE) includes further optimization of its chemical structure to enhance potency and selectivity. Additionally, preclinical studies are necessary to evaluate its safety profile and efficacy in animal models before human clinical trials can be initiated. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate these processes and bring this promising compound closer to clinical application.

In conclusion, N-(1,3-BENZODIOXOL-5-YLMETHYL-4-QUINAZOLINAMINE) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its combination of a benzodioxole moiety with a quinazolineamine core offers multiple advantages for drug development. With ongoing research focused on optimizing its synthesis, pharmacokinetic properties, and biological activity, this compound holds great promise for addressing various diseases affecting human health.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.